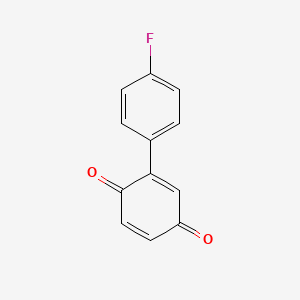

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione

Beschreibung

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione is a fluorinated quinone derivative characterized by a cyclohexadienedione core substituted with a 4-fluorophenyl group. This compound belongs to a broader class of cyclohexa-2,5-diene-1,4-diones, which are structurally defined by their conjugated diketone system and aromatic substituents.

Eigenschaften

CAS-Nummer |

87170-18-1 |

|---|---|

Molekularformel |

C12H7FO2 |

Molekulargewicht |

202.18 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C12H7FO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H |

InChI-Schlüssel |

POJNEPOPFVPIIX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=O)C=CC2=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-(4-Fluorphenyl)cyclohexa-2,5-dien-1,4-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Hydrochinonderivate umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Phenylring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorphenyl)cyclohexa-2,5-dien-1,4-dion hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Antikrebs- und antimikrobielle Eigenschaften.

Medizin: Forschungen laufen, um sein Potenzial als therapeutisches Mittel bei der Behandlung verschiedener Krankheiten zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Fluorphenyl)cyclohexa-2,5-dien-1,4-dion beinhaltet seine Wechselwirkung mit zellulären Komponenten, die zu verschiedenen biologischen Effekten führen. Die Verbindung kann eine Redoxzyklisierung durchlaufen und reaktive Sauerstoffspezies (ROS) erzeugen, die oxidativen Stress in Zellen induzieren. Dieser oxidative Stress kann in Krebszellen die Apoptose (programmierter Zelltod) auslösen und sie so zu einem potenziellen Antikrebsmittel machen. Zusätzlich kann die Verbindung mit bestimmten Enzymen und Proteinen interagieren, deren Aktivität modulieren und zelluläre Signalwege beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Research has shown that compounds structurally related to cyclohexa-2,5-diene-1,4-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that derivatives of this compound can induce apoptosis in tumor cells through mechanisms involving reactive oxygen species and caspase activation .

Case Studies:

- Cytotoxicity Against Human Tumor Cell Lines : A series of derivatives demonstrated potent cytotoxic effects against melanoma and other cancer cell lines. The presence of specific substituents on the cyclohexadiene core influenced the degree of activity observed .

- Mechanism of Action : Investigations into the apoptotic pathways activated by these compounds revealed that they could effectively trigger cell death mechanisms, making them potential candidates for further drug development .

Organic Photovoltaics

The unique structure of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione allows it to be explored as a material in organic photovoltaic devices. The fluorinated aromatic system can enhance charge transport properties and overall device efficiency when incorporated into polymer blends or as a small molecule donor material.

Research Findings:

- Studies have indicated that incorporating fluorinated compounds can improve the stability and performance of organic solar cells .

Synthesis and Chemical Reactions

The compound can also serve as an intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations, such as:

- Diels-Alder Reactions : As a diene component in Diels-Alder reactions, it can form complex cyclic structures useful in drug synthesis.

- Electrophilic Aromatic Substitution : The presence of the fluorine atom can influence the reactivity and selectivity in further functionalization reactions .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antiproliferative agents with potential for cancer treatment; apoptosis induction mechanisms. |

| Material Science | Potential use in organic photovoltaics for improved efficiency and stability. |

| Synthetic Organic Chemistry | Intermediate for various chemical reactions including Diels-Alder and electrophilic substitutions. |

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Amino/Thioether Substituents: Increase environmental persistence and toxicity (e.g., 6PPD-Q’s role in aquatic toxicity) .

- Alkyl/Alkoxy Chains (e.g., DMDD) : Improve lipid solubility, enhancing bioavailability for therapeutic applications .

Physicochemical Properties

Biologische Aktivität

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H7FO2

- Molar Mass : 218.18 g/mol

- CAS Number : 87170-18-1

Biological Activity Overview

The compound has been investigated for its potential as an anticancer agent. Its biological activity is primarily attributed to its ability to induce cytotoxic effects in various cancer cell lines.

Antiproliferative Effects

Research has shown that derivatives of cyclohexa-2,5-diene-1,4-dione exhibit significant antiproliferative properties against different human cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its effects include:

-

Induction of Apoptosis :

- The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Flow cytometry studies indicated increased Annexin V positivity in treated cells, confirming apoptotic activity.

- Reactive Oxygen Species (ROS) Generation :

- Cell Cycle Arrest :

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antiproliferative Activity in Cancer Cell Lines

A study evaluated the antiproliferative effects of various cyclohexadiene derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 nM to 33 nM, demonstrating potent activity against these cells .

Study 2: Mechanistic Insights

Another research focused on understanding the mechanisms behind the cytotoxicity observed with these compounds. The study utilized MTT assays and flow cytometry to evaluate cell viability and apoptosis induction. It was found that the presence of a fluorine atom significantly enhanced the bioactivity compared to other halogenated derivatives .

Data Tables

| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 15 | MCF-7 | Apoptosis induction |

| 3-Hydroxy-1,4-benzoquinone | 20 | MDA-MB-231 | ROS generation |

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | 10 | A549 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.